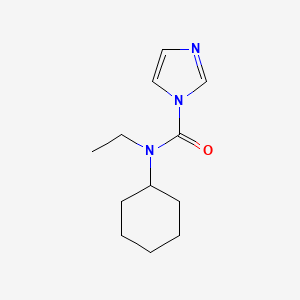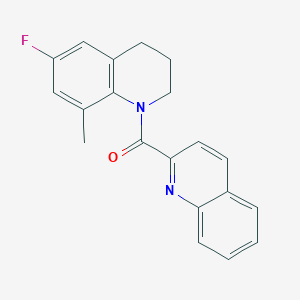
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide, also known as A-366, is a synthetic compound that belongs to the class of piperazine derivatives. A-366 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Wirkmechanismus
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide exerts its therapeutic effects by targeting specific enzymes involved in epigenetic regulation, such as EZH2 and HDAC6. EZH2 is a histone methyltransferase that catalyzes the methylation of histone H3 lysine 27 (H3K27), leading to gene silencing and chromatin compaction. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. HDAC6, on the other hand, is a histone deacetylase that regulates the acetylation of alpha-tubulin, a protein involved in the regulation of microtubule dynamics. This compound inhibits the activity of HDAC6, leading to the accumulation of acetylated alpha-tubulin and the promotion of protein degradation and transport.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In neuronal cells, this compound promotes the degradation and clearance of misfolded proteins, such as tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, its specificity for EZH2 and HDAC6, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively high cost and the need for further studies to determine its long-term safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide. One direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Furthermore, future studies should focus on determining the long-term safety and efficacy of this compound in humans, as well as its potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-adamantylmethylamine with 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. This compound achieves this by targeting the histone methyltransferase enhancer of zeste homolog 2 (EZH2), which is overexpressed in many cancer types. In addition, this compound has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting the histone deacetylase 6 (HDAC6) enzyme, which is involved in the regulation of protein degradation and transport.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c1-17-4-3-5-22(18(17)2)26-6-8-27(9-7-26)23(28)25-16-24-13-19-10-20(14-24)12-21(11-19)15-24/h3-5,19-21H,6-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXYAFGCVJERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)

![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)


![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)